An In-depth Technical Guide to 1-Nitropiperazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Nitropiperazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropiperazine (CAS No: 42499-41-2) is a heterocyclic compound featuring a piperazine ring substituted with a nitro group. This functionalization imparts unique chemical properties, positioning it as a valuable intermediate in organic synthesis. While structurally related to the more extensively studied 1-nitrosopiperazine, 1-nitropiperazine possesses distinct reactivity and a different toxicological profile. Its utility lies primarily in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The piperazine moiety itself is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn can optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the core technical aspects of 1-nitropiperazine, including its chemical and physical properties, synthesis, reactivity, applications, and safety considerations.
Core Properties of 1-Nitropiperazine
| Property | Value | Source |
| CAS Number | 42499-41-2 | PubChem[1] |
| Molecular Formula | C₄H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| IUPAC Name | 1-nitropiperazine | PubChem[1] |
| Synonyms | N-Nitropiperazine, NSC 243817 | PubChem[1] |
| Computed XLogP3 | 0 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Computed Rotatable Bond Count | 0 | PubChem[1] |
Synthesis of 1-Nitropiperazine: The N-Nitration Pathway
The primary route for the synthesis of 1-nitropiperazine is through the direct N-nitration of piperazine. This electrophilic substitution reaction involves the introduction of a nitro group (-NO₂) onto one of the nitrogen atoms of the piperazine ring. The choice of nitrating agent and reaction conditions is crucial to ensure selective mono-nitration and to minimize the formation of byproducts such as 1,4-dinitropiperazine.
A general and effective method for N-nitration of secondary amines involves the use of a nitrating agent such as nitric acid, often in the presence of a catalyst or a dehydrating agent. While a specific, detailed protocol for the synthesis of 1-nitropiperazine is not extensively published, a representative procedure can be adapted from established methods for the N-nitration of secondary amines.
Representative Experimental Protocol for N-Nitration of Piperazine
Disclaimer: This protocol is a representative example based on general chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
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Piperazine
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Concentrated Nitric Acid (e.g., 70%)
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A suitable solvent (e.g., acetonitrile)
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Deionized water
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Ice bath
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Standard laboratory glassware and safety equipment
Procedure:
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Dissolution: Dissolve piperazine in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
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Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the nitration reaction.
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Addition of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the cooled piperazine solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept at or below 0°C throughout the addition.
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Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Carefully pour the reaction mixture into ice-cold water to precipitate the product and to quench any unreacted nitric acid.
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Isolation: Collect the precipitated 1-nitropiperazine by filtration.
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Washing and Drying: Wash the collected solid with cold water to remove any residual acid and impurities. Dry the product under vacuum to obtain the final 1-nitropiperazine.
Causality Behind Experimental Choices:
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Low Temperature: The nitration of amines is a highly exothermic process. Maintaining a low temperature (0°C) is critical to prevent uncontrolled reactions, minimize the formation of undesired byproducts, and ensure the stability of the nitro product.
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Slow Addition: The dropwise addition of the nitrating agent allows for better control of the reaction temperature and prevents localized overheating, which could lead to degradation of the starting material or product.
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Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Acetonitrile is often a suitable choice for nitration reactions.
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Quenching in Ice Water: This step serves to precipitate the less soluble product from the aqueous medium and to safely neutralize the strong acid.
Synthesis Workflow Diagram
Caption: A schematic workflow for the synthesis of 1-Nitropiperazine.
Applications in Drug Development and Research
The primary value of 1-nitropiperazine in the pharmaceutical industry lies in its role as a versatile chemical intermediate. The nitro group is a highly useful functional group in organic synthesis due to its ability to be transformed into a variety of other functionalities, such as amines, which are prevalent in bioactive molecules.
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Building Block for Novel Compounds: The free secondary amine on the 1-nitropiperazine ring provides a reactive site for further functionalization. This allows for the synthesis of diverse libraries of piperazine derivatives that can be screened for various biological activities.
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Precursor to Amino-piperazines: The nitro group can be readily reduced to an amino group, yielding 1-aminopiperazine derivatives. These amino-piperazines are key synthons for the introduction of the piperazine moiety into larger drug molecules.
Reactivity and Chemical Transformations
The reactivity of 1-nitropiperazine is dominated by the chemistry of the nitro group and the secondary amine.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is a cornerstone of its utility in synthesis.
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N-Alkylation/N-Arylation: The secondary amine is nucleophilic and can undergo reactions such as alkylation, arylation, and acylation to introduce a wide range of substituents at the 4-position of the piperazine ring.
Safety and Toxicological Profile
The safety and toxicological data specifically for 1-nitropiperazine are not as extensively documented as for its nitroso analogue. However, based on available information and general principles of chemical safety, the following points should be considered:
GHS Hazard Classification
A safety data sheet for 1-nitropiperazine provides the following GHS hazard classifications:
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Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
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Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
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Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
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Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Handling and Storage
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Personal Protective Equipment (PPE): Due to its potential for skin and eye irritation, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling 1-nitropiperazine. Work should be conducted in a well-ventilated fume hood.
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Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicological Insights
One study has indicated that 1-nitropiperazine was not mutagenic in a specific assay. In contrast, the related compound 1-nitrosopiperazine is a known carcinogen. This highlights the critical difference in the toxicological profiles of nitro and nitroso compounds. While piperazine itself is considered to have low acute toxicity, its potential to form nitrosamines in vivo has been a subject of regulatory scrutiny.[2] The hepatotoxicity of some piperazine-derived designer drugs has been observed in in-vitro studies, generally involving the formation of reactive oxygen species and mitochondrial impairment.[3] However, specific in-depth toxicological studies on 1-nitropiperazine are limited in the publicly available literature.
Analytical Methods
The analysis of 1-nitropiperazine and its derivatives is crucial for quality control during synthesis and for its detection in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of non-volatile compounds like 1-nitropiperazine. It is particularly useful for the detection and quantification of trace amounts of piperazine-containing compounds in complex mixtures.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 1-nitropiperazine, especially if derivatized to increase its volatility.
Conclusion
1-Nitropiperazine is a key chemical intermediate with significant potential in organic synthesis, particularly in the design and development of new pharmaceutical agents. Its value stems from the versatile reactivity of the piperazine scaffold and the transformable nature of the nitro group. While its toxicological profile appears to be more favorable than that of its nitroso counterpart, a comprehensive understanding of its long-term effects requires further investigation. The synthesis of 1-nitropiperazine via N-nitration of piperazine is a well-established chemical transformation that can be performed with careful control of reaction conditions. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like 1-nitropiperazine is expected to increase, making a thorough understanding of its properties and chemistry essential for researchers in the field.
References
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PubChem. 1-Nitropiperazine. National Center for Biotechnology Information. [Link]
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Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the results of the Risk Assessment of: PIPERAZINE. European Commission. [Link]
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Angene Chemical. 1-Nitropiperazine Safety Data Sheet. [Link]
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ResearchGate. Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. [Link]
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PubMed. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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National Institutes of Health. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
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ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine? [Link]
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ResearchGate. Nitration, Methods and Mechanisms. [Link]
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PubMed. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
